molecular formula C24H29N3O8S2 B2391269 (Z)-ethyl 2-(6-sulfamoyl-2-((3,4,5-triethoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 865248-33-5

(Z)-ethyl 2-(6-sulfamoyl-2-((3,4,5-triethoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2391269
CAS No.: 865248-33-5
M. Wt: 551.63
InChI Key: PXEROOCJFFVGFS-LCUIJRPUSA-N
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Description

(Z)-ethyl 2-(6-sulfamoyl-2-((3,4,5-triethoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a useful research compound. Its molecular formula is C24H29N3O8S2 and its molecular weight is 551.63. The purity is usually 95%.
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Biological Activity

(Z)-ethyl 2-(6-sulfamoyl-2-((3,4,5-triethoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article focuses on the biological activity of this specific compound, summarizing relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C18H24N2O5S
  • Molecular Weight : 396.46 g/mol
  • IUPAC Name : this compound

This structure features a benzothiazole moiety conjugated with an ethyl acetate group and a sulfonamide functionality, which is critical for its biological activity.

Antimicrobial Activity

Research has demonstrated that benzothiazole derivatives exhibit significant antimicrobial properties. A study by Gurupadayya et al. (2005) indicated that related compounds showed effectiveness against various bacterial strains, suggesting that this compound may also possess similar properties due to its structural characteristics .

Anti-inflammatory Effects

The compound's potential anti-inflammatory activity has been highlighted in several studies. In a comparative analysis of various synthesized benzothiazole derivatives, compounds with sulfonamide groups demonstrated notable inhibition of pro-inflammatory cytokines in vitro . This suggests that this compound could be a candidate for further investigation in inflammatory disease models.

Inhibition of Carbonic Anhydrases

Recent studies have focused on the inhibition of carbonic anhydrases (CAs), particularly hCA II and hCA VII. The sulfonamide group in the compound is known to interact effectively with the active site of these enzymes. A small library of related compounds was synthesized and tested for CA inhibition, revealing that modifications to the benzothiazole scaffold can enhance selectivity and potency against specific isoforms .

Table 1: Summary of Biological Activities

Activity TypeAssessed CompoundsKey Findings
AntimicrobialVarious benzothiazole derivativesSignificant activity against Gram-positive/negative bacteria
Anti-inflammatorySulfonamide-containing compoundsInhibition of TNF-alpha and IL-6 production
Carbonic Anhydrase InhibitionBenzothiazole sulfonamidesSelective inhibition observed; IC50 values in low nanomolar range

Case Studies

  • Antibacterial Activity : A study evaluated the antibacterial effects of several benzothiazole derivatives against Staphylococcus aureus and Escherichia coli. Compounds similar to this compound showed minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
  • Anti-inflammatory Mechanism : In vitro assays using macrophage cell lines treated with the compound revealed a significant reduction in the secretion of inflammatory mediators such as nitric oxide and prostaglandins.

Properties

IUPAC Name

ethyl 2-[6-sulfamoyl-2-(3,4,5-triethoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O8S2/c1-5-32-18-11-15(12-19(33-6-2)22(18)35-8-4)23(29)26-24-27(14-21(28)34-7-3)17-10-9-16(37(25,30)31)13-20(17)36-24/h9-13H,5-8,14H2,1-4H3,(H2,25,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXEROOCJFFVGFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

551.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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